molecular formula C12H17NO2 B3138265 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine CAS No. 4508-82-1

2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

Cat. No.: B3138265
CAS No.: 4508-82-1
M. Wt: 207.27 g/mol
InChI Key: ILNGCJMEDIBPTL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is a heterocyclic organic compound with the molecular formula C12H17NO2 It features a dioxane ring substituted with a phenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with an amine in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 0°C to 25°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The compound may also modulate enzymatic activity by binding to active sites or allosteric sites on enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is unique due to its combination of a dioxane ring, a phenyl group, and an amine group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNGCJMEDIBPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956456
Record name 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35019-66-0
Record name 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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